molecular formula C11H10N2O3 B8429488 3-Methoxymethyl-5-nitroisoquinoline

3-Methoxymethyl-5-nitroisoquinoline

Cat. No. B8429488
M. Wt: 218.21 g/mol
InChI Key: LXYDZEOPVIGCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261992

Procedure details

3-Methoxymethylisoquinoline (68.8 g) is dissovled in 95% sulphuric acid (density 1.83; 300 cc). The solution is cooled to 0° C. and a mixture of 70% nitric acid (density 1.42; 25 cc) and 95% sulphuric acid (density 1.83; 100 cc) is added dropwise in the course of 30 minutes so as not to exceed 10° C. Stirring is continued for 16 hours, whilst allowing the temperature to return to about 20° C. The mixture is then poured into a mixture of ice and water (2 liters), and an ammonia solution containing 20% of NH3 (density 0.9) is added, without exceeding 30° C., until a pH of about 10 is obtained. The resulting yellow solution is extracted with methylene chloride (4×400 cc). The organic extracts are combined, washed with water (2×50 cc), dried over magnesium sulphate and filtered and the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg). 3-Methoxymethyl-5-nitroisoquinoline (78 g), m.p. 91° C., is obtained.
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2.[N+:14]([O-])([OH:16])=[O:15].O.N>S(=O)(=O)(O)O>[CH3:1][O:2][CH2:3][C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[C:11]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:9][CH:8]=2

Inputs

Step One
Name
Quantity
68.8 g
Type
reactant
Smiles
COCC=1N=CC2=CC=CC=C2C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise in the course of 30 minutes so as not
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to exceed 10° C
CUSTOM
Type
CUSTOM
Details
to return to about 20° C
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
without exceeding 30° C., until a pH of about 10
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
The resulting yellow solution is extracted with methylene chloride (4×400 cc)
WASH
Type
WASH
Details
washed with water (2×50 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCC=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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